5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile

Vue d'ensemble

Description

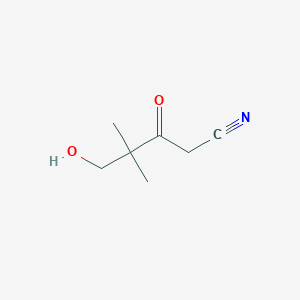

5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile is an organic compound with the molecular formula C7H11NO2 It is characterized by the presence of a hydroxy group, a nitrile group, and a ketone group within its structure

Mécanisme D'action

Mode of Action

It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to receptors or enzymes, which can lead to changes in cellular function .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile are currently unknown . These properties are crucial for understanding the bioavailability of the compound, how it is distributed within the body, how it is metabolized, and how it is ultimately excreted.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and its overall stability . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile can be synthesized through the reaction of propanoic acid, methyl ester with acetonitrile . The reaction typically involves the use of a base catalyst and is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yield and purity through the use of advanced catalytic systems and purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

Oxidation: Formation of 4,4-dimethyl-3-oxopentanenitrile.

Reduction: Formation of 5-amino-4,4-dimethyl-3-oxopentanenitrile.

Substitution: Formation of various ethers or esters depending on the substituent used.

Applications De Recherche Scientifique

5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Comparaison Avec Des Composés Similaires

Similar Compounds

4,4-Dimethyl-3-oxopentanenitrile: Lacks the hydroxy group present in 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile.

5-Amino-4,4-dimethyl-3-oxopentanenitrile: Contains an amino group instead of a hydroxy group.

Uniqueness

This compound is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Activité Biologique

5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile is an organic compound characterized by its unique molecular structure, which includes a hydroxy group, a nitrile group, and a ketone group. This compound has garnered interest in the fields of medicinal chemistry and biological research due to its potential biological activities and applications.

- Molecular Formula : C7H11NO2

- Molecular Weight : 143.17 g/mol

- CAS Number : 489432-33-9

The presence of various functional groups in its structure allows for diverse chemical reactivity, making it a valuable building block in organic synthesis and medicinal chemistry.

The biological activity of this compound is believed to stem from its interactions with specific biological targets. Similar compounds have been shown to modulate enzyme activity and receptor binding, leading to altered cellular functions. The exact mechanisms remain to be fully elucidated, but potential pathways include:

- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit key enzymes involved in metabolic pathways.

- Receptor Binding : The hydroxy group may facilitate binding to specific receptors, influencing signaling pathways.

Pharmacokinetics

Currently, the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well documented. Further studies are necessary to understand how this compound behaves in biological systems.

Biological Activities

Research into the biological activities of this compound has revealed several promising effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens.

- Anti-inflammatory Potential : Similar compounds have demonstrated anti-inflammatory effects, indicating that this compound may possess similar properties.

- Cytotoxicity : Research into its cytotoxic effects on cancer cell lines is ongoing, with initial findings suggesting potential as an anticancer agent.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activities:

| Compound | Activity Type | Findings |

|---|---|---|

| 5-Hydroxy Derivative A | Antimicrobial | Effective against E. coli and S. aureus in vitro |

| 5-Hydroxy Derivative B | Anti-inflammatory | Reduced TNF-alpha production in macrophages |

| 5-Hydroxy Derivative C | Cytotoxic | Induced apoptosis in breast cancer cell lines |

These findings highlight the potential of this compound and its derivatives as therapeutic agents.

Propriétés

IUPAC Name |

5-hydroxy-4,4-dimethyl-3-oxopentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-7(2,5-9)6(10)3-4-8/h9H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVQRWPXBNGDTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.